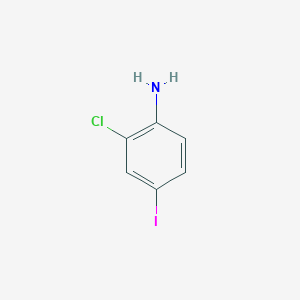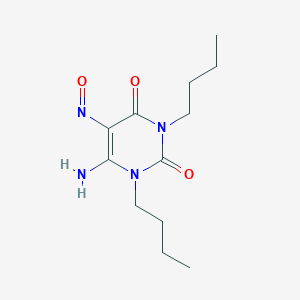
1-Boc-7-アザインドール
概要
説明
1-Boc-7-azaindole, also known as 1-(tert-Butoxycarbonyl)-7-azaindole, is a derivative of 7-azaindole. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the 7-azaindole core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The molecular formula of 1-Boc-7-azaindole is C12H14N2O2, and it has a molecular weight of 218.25 g/mol .
科学的研究の応用
1-Boc-7-azaindole has a wide range of scientific research applications, including:
-
Chemistry: : It is used as a building block in the synthesis of various heterocyclic compounds. The Boc group provides protection during multi-step synthesis, allowing for selective functionalization of the 7-azaindole core.
-
Biology: : 1-Boc-7-azaindole derivatives have been studied for their biological activities, including antiproliferative and antioxidant properties. These compounds have shown potential as inhibitors of protein kinases, making them valuable in cancer research .
-
Medicine: : The 7-azaindole scaffold is present in several therapeutic agents. 1-Boc-7-azaindole derivatives are being explored for their potential as drug candidates for various diseases, including cancer and neurodegenerative disorders .
-
Industry: : In the pharmaceutical industry, 1-Boc-7-azaindole is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable intermediate in drug development .
作用機序
Target of Action
1-Boc-7-azaindole, also known as N-Boc-7-azaindole or 1- (tert-Butoxycarbonyl)-7-azaindole , is a compound that has been used in the field of drug discovery Azaindoles, in general, are known to be pharmacophores for various therapeutic targets .
Mode of Action
It’s known that azaindoles, including 1-boc-7-azaindole, are often used as kinase inhibitors . Kinase inhibitors typically work by competitively binding to the ATP-binding site of the N- and C-terminal clefts in the catalytic domain of protein kinases, thereby preventing the phosphorylation of proteins .
Biochemical Pathways
Given its potential role as a kinase inhibitor , it can be inferred that 1-Boc-7-azaindole may affect various signaling pathways regulated by kinases.
Result of Action
As a potential kinase inhibitor , it can be inferred that 1-Boc-7-azaindole may inhibit the activity of certain kinases, thereby modulating the signaling pathways they regulate.
生化学分析
Biochemical Properties
Azaindole derivatives have been used as kinase inhibitors , suggesting that 1-Boc-7-azaindole may interact with enzymes such as kinases in biochemical reactions
Cellular Effects
A derivative of 7-azaindole has shown cytotoxic effects on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) . This suggests that 1-Boc-7-azaindole could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Azaindole derivatives have been found to inhibit kinases , suggesting that 1-Boc-7-azaindole may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
A derivative of 7-azaindole has shown therapeutic efficacy in experimental pulmonary hypertension , suggesting that 1-Boc-7-azaindole could potentially have dosage-dependent effects in animal models.
準備方法
1-Boc-7-azaindole can be synthesized through various synthetic routes. One common method involves the reaction of 7-azaindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields 1-Boc-7-azaindole as the product. The reaction can be represented as follows:
7-azaindole+Boc2O→1-Boc-7-azaindole
Industrial production methods for 1-Boc-7-azaindole may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
1-Boc-7-azaindole undergoes various chemical reactions, including:
-
Substitution Reactions: : The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield 7-azaindole. This deprotection reaction is commonly used in organic synthesis to obtain the free amine.
-
Oxidation and Reduction: : The 7-azaindole core can undergo oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate can yield corresponding oxidized products, while reduction with hydrogen gas in the presence of a palladium catalyst can yield reduced derivatives.
-
Cross-Coupling Reactions: : 1-Boc-7-azaindole can participate in cross-coupling reactions, such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. These reactions are valuable in the synthesis of complex molecules for pharmaceutical applications .
類似化合物との比較
1-Boc-7-azaindole can be compared with other similar compounds, such as:
-
7-Azaindole: : The parent compound without the Boc protecting group. It is more reactive and less stable compared to 1-Boc-7-azaindole.
-
1-Boc-5-azaindole: : Another Boc-protected azaindole with the nitrogen atom at a different position. It exhibits different reactivity and biological properties compared to 1-Boc-7-azaindole.
-
1-Boc-4-azaindole: : Similar to 1-Boc-7-azaindole but with the nitrogen atom at the fourth position. It is used in different synthetic applications and has distinct biological activities .
The uniqueness of 1-Boc-7-azaindole lies in its specific reactivity and the ability to selectively protect the nitrogen atom, making it a valuable intermediate in organic synthesis and drug development.
特性
IUPAC Name |
tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZMGGUBXZBVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614438 | |
| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138343-77-8 | |
| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 138343-77-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone](/img/structure/B137290.png)










